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C.I. Acid Violet 48

Cat. No.: B081343
CAS No.: 12220-51-8
M. Wt: 764.8 g/mol
InChI Key: VVIVVAIHOWVTHB-UHFFFAOYSA-L
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Description

Contextualization of Anthraquinone (B42736) Dyes in Industrial and Academic Applications

Anthraquinone dyes are a major class of colorants that are derivatives of anthraquinone, an aromatic organic compound. arrowy-flier.com These dyes are widely used across various industries due to their structural diversity which allows for a wide range of colors, as well as their notable stability. arrowy-flier.comboxxchemdistributor.com

Industrial Applications:

Textile Industry: Anthraquinone dyes are extensively used for dyeing both natural fibers like wool and cotton, and synthetic fibers such as polyester (B1180765) and nylon. arrowy-flier.comrsc.org They are valued for their bright colors and good fastness properties. boxxchemdistributor.comnih.gov

Paper and Pulp Industry: Anthraquinone is used as a catalyst in the pulping process to improve the delignification of wood and increase pulp yield. nih.gov

Other Industries: These dyes also find applications in the coloring of plastics, leather, and in printing processes. ontosight.aiarrowy-flier.com

Academic Applications:

Environmental Science: Research is ongoing to develop effective methods for the treatment of wastewater contaminated with these dyes, which are often resistant to degradation. frontiersin.org Studies have explored techniques like photocatalytic degradation and adsorption for their removal.

Medicinal Chemistry: Some anthraquinone derivatives have been investigated for their potential biological activities, including anticancer, antimicrobial, and antiviral properties. alfa-chemistry.comwikipedia.org

Analytical Chemistry: In academic research, these dyes are sometimes used as standards or model compounds in the development of new analytical techniques for detecting and quantifying pollutants in environmental samples.

Research Significance of C.I. Acid Violet 48 within Dye Chemistry

This compound holds particular significance in research for several reasons:

Wastewater Treatment Studies: As an anthraquinone dye, this compound is relatively stable and can be resistant to conventional wastewater treatment methods. This makes it a suitable model compound for research aimed at developing and optimizing advanced oxidation processes (AOPs) and other remediation technologies for dye-contaminated effluents.

Adsorption Studies: The dye is used in studies investigating the efficacy of different adsorbent materials. For example, research has been conducted on the adsorption of this compound onto polyurethane/chitosan (B1678972) composite foams. alfa-chemistry.com

Toxicological and Environmental Impact Research: Studies have been conducted to assess the environmental footprint of this compound, including its effects on aquatic organisms.

Analytical Method Development: The compound is utilized in the development and validation of new analytical methods, such as high-performance liquid chromatography (HPLC), for the separation and quantification of dyes in various matrices. sielc.com

Aims and Scope of Scholarly Investigations on the Compound

Scholarly investigations into this compound are primarily focused on its chemical behavior, environmental fate, and potential applications beyond its traditional use as a textile dye.

Key research aims include:

Degradation and Removal: A significant area of research is focused on finding efficient methods to degrade and remove this compound from water. This includes studying its degradation through electrochemical and photoelectrochemical treatments, as well as photocatalytic methods.

Adsorption Kinetics and Isotherms: Researchers are investigating the kinetics and equilibrium of this compound adsorption onto various low-cost and effective adsorbents. alfa-chemistry.com

Chemical Reactions: Studies are being conducted to understand the chemical reactions of this compound, such as oxidation, reduction, and substitution, to better predict its behavior in different chemical environments.

Biological Interactions: There is an interest in understanding the interactions of this compound with biological systems, including its potential for binding to cellular components. This has led to investigations into its potential use in biological staining and medical imaging. evitachem.com

Data on this compound:

PropertyValue
Molecular Formula C₃₇H₃₈N₂Na₂O₉S₂
Molecular Weight 764.82 g/mol
Appearance Dark reddish-brown powder worlddyevariety.com
Water Solubility (20°C) 8 g/L worlddyevariety.com
λmax (water) 592 nm worlddyevariety.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H38N2Na2O9S2 B081343 C.I. Acid Violet 48 CAS No. 12220-51-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O9S2.2Na/c1-19-15-20(2)35(50(45,46)47)21(3)32(19)39-25-17-27(31(38)30-29(25)33(40)23-11-9-10-12-24(23)34(30)41)48-26-14-13-22(16-28(26)49(42,43)44)37(7,8)18-36(4,5)6;;/h9-17,39H,18,38H2,1-8H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIVVAIHOWVTHB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=C(C=C(C=C5)C(C)(C)CC(C)(C)C)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N2Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40994111
Record name Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate
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Molecular Weight

764.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12220-51-8, 72243-90-4, 73398-28-4, 12220-52-9
Record name C.I. Acid Violet 48
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Record name C.I. Acid Violet 48
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Record name Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-(2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy)-1-anthryl)amino)-2,4,6-trimethylbenzenesulphonate
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Record name Benzenesulfonic acid, 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulfo-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthracenyl]amino]-2,4,6-trimethyl-, sodium salt (1:2)
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Record name Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate
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Record name Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate
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Record name Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate
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Record name Chromate(1-), bis[2-[2-[4,5-dihydro-3-methyl-5-(oxo-κO)-1-phenyl-1H-pyrazol-4-yl]diazenyl-κN1]benzoato(2-)-κO]-, hydrogen (1:1)
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Synthetic Methodologies and Mechanistic Chemical Reactions of C.i. Acid Violet 48

Advanced Synthetic Routes and Reaction Conditions

The efficiency and purity of the final dye product are highly dependent on the conditions and routes chosen for each synthetic step.

The primary precursor for C.I. Acid Violet 48 is 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, commonly known as bromamine (B89241) acid. google.com The synthesis of this key intermediate involves the bromination of an anthraquinone (B42736) derivative.

To optimize this electrophilic substitution, the reaction is typically conducted using liquid bromine (Br₂) in a sulfuric acid medium. Controlling the reaction temperature is crucial to minimize side reactions, such as over-bromination. The isolation of the brominated intermediate is often achieved through precipitation in ice water, which facilitates the separation of a solid product.

Table 1: Optimized Bromination Reaction Parameters

Parameter Condition Purpose
Reagent Liquid Bromine (Br₂) Provides the bromine for substitution on the anthraquinone ring.
Medium Sulfuric Acid Acts as a solvent and catalyst.
Temperature 50–60°C Controlled to minimize side reactions.
Duration 6–8 hours To ensure complete substitution.

| Purity | >85% | Achievable purity of the isolated pale yellow solid intermediate. |

The formation of the dye's core structure is achieved through two sequential condensation reactions.

The first step is a nucleophilic aromatic substitution, specifically an Ullmann condensation reaction, where the bromamine acid is reacted with an aromatic amine. google.compatsnap.com Common amines used include 2,4,6-trimethylbenzenamine (mesidine) or p-toluidine (B81030) derivatives. worlddyevariety.comhztya.com This reaction is typically catalyzed by copper ions (Cu(I) or Cu(II)) to facilitate the displacement of the bromine atom by the amine. google.compatsnap.com

The second condensation involves reacting the resulting intermediate with 4-tert-octylphenol (B29142). worlddyevariety.comevitachem.com This step introduces a bulky, hydrophobic group and further modifies the chromophore. hztya.com In some described syntheses, this step proceeds via a Williamson ether synthesis mechanism, where a phenoxide ion attacks a brominated anthraquinone, displacing the bromide.

The final key step in the synthesis is sulfonation, which introduces sulfonic acid groups (-SO₃H) onto the molecule. This functionalization is critical for enhancing the water solubility of the dye, a defining characteristic of acid dyes. evitachem.com

The traditional and most commonly cited method for the sulfonation of the this compound precursor is the use of fuming sulfuric acid (oleum). worlddyevariety.comchemicalbook.comevitachem.com Oleum (B3057394) is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, making it a powerful sulfonating agent. The reaction introduces sulfonic acid groups onto the aromatic rings of the dye molecule. environmentclearance.nic.in Following sulfonation, the product is neutralized with a base to yield the final sodium salt form of the dye. evitachem.com While information on alternative oxidative sulfonation approaches specifically for this compound is not prevalent, traditional sulfonation with oleum remains the standard industrial practice.

Industrial-Scale Production and Process Engineering Research

Scaling the synthesis of this compound from the laboratory to an industrial scale introduces significant engineering and quality control challenges.

In an industrial setting, the synthesis follows the same fundamental route, but with a strong emphasis on process control to ensure batch-to-batch consistency, high yield, and purity. The meticulous control of reaction parameters is paramount.

Table 2: Key Industrial Process Control Parameters

Parameter Control Measures Impact on Production
Temperature Automated heating and cooling systems in reactors. Affects reaction rates and minimizes the formation of thermal degradation by-products.
pH Continuous monitoring and automated addition of acids or bases. Critical for optimizing enzyme activity (if used) and ensuring the correct ionic form of intermediates.
Reaction Time Strict scheduling and in-process monitoring. Ensures reaction completion while preventing the formation of by-products from extended reaction times.

| Purity Analysis | High-Performance Liquid Chromatography (HPLC). | Used for quality control to ensure the final product meets purity thresholds, typically >95%. |

Large-scale production presents several challenges, particularly concerning by-product formation and waste management.

By-product Formation: Side reactions can lead to impurities that affect the final color and quality of the dye. Potential by-products include over-brominated compounds, hydrolyzed intermediates where the bromo group is replaced by a hydroxyl group, and products from debromination. google.com

By-product Management: The sulfonation step generates significant quantities of acidic waste streams containing residual sulfuric acid and SO₃. A common industrial practice for managing this waste is neutralization with lime (calcium oxide), which precipitates calcium sulfate (B86663). This solid by-product must then be filtered and disposed of in accordance with environmental regulations. Furthermore, the use of copper catalysts in the condensation step can result in heavy metal contamination in wastewater, posing a significant environmental challenge that requires treatment before discharge. google.com

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 11969493 nih.gov
Anthraquinone 6780 nih.gov
p-Toluidine 7813 easychem.org
Bromamine acid (1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid) 74775
2,4,6-Trimethylbenzenamine (Mesidine) 11452

Fundamental Chemical Reactivity Studies

The chemical behavior of this compound is largely dictated by its anthraquinone structure. This framework is susceptible to a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution, which are fundamental to its application and environmental fate.

Oxidation Reactions and Mechanistic Analysis of Transformation Products

This compound can undergo oxidation when subjected to specific conditions, a reaction that can lead to the alteration of its chromophoric system and a loss of color. colab.wsnih.gov Common oxidizing agents used for this purpose include potassium permanganate (B83412) and hydrogen peroxide. colab.wsnih.gov The oxidation process typically targets the aromatic rings and the amino groups of the anthraquinone structure.

The mechanism of oxidation can be complex, often involving the generation of highly reactive radical species, such as hydroxyl radicals (•OH), especially in advanced oxidation processes like photocatalysis. nih.gov These radicals can attack the dye molecule at various positions. The anthraquinone core, being electron-rich, is susceptible to electrophilic attack by these oxidizing species. The reaction can proceed through hydroxylation of the aromatic rings, leading to the formation of hydroxylated intermediates. Further oxidation can result in the cleavage of the aromatic rings, breaking down the conjugated system responsible for the dye's color. This process ultimately leads to the formation of smaller, lower molecular weight organic molecules, and in the case of complete mineralization, to carbon dioxide and water.

While specific transformation products for this compound are not extensively detailed in the available literature, studies on similar anthraquinone dyes suggest that oxidation can lead to the formation of phthalic acids, benzoic acids, and other aromatic or aliphatic acids as intermediate degradation products. The specific nature and distribution of these products depend heavily on the reaction conditions, including the type of oxidant used, pH, and temperature. nih.gov

Table 1: Common Oxidizing Agents for this compound

Oxidizing Agent Chemical Formula
Potassium Permanganate KMnO₄
Hydrogen Peroxide H₂O₂

This table is interactive. Click on the headers to sort.

Reduction Processes Leading to Leuco Forms

The reduction of this compound is a key reaction, particularly in the context of vat dyeing, where the insoluble dye is converted into a soluble, colorless, or lightly colored "leuco" form. colab.wsfrontiersin.org This transformation is typically achieved using reducing agents such as sodium dithionite (B78146) (also known as sodium hydrosulfite) or zinc dust in an alkaline medium. colab.wsnih.govfrontiersin.org

The mechanistic heart of this process is the reduction of the two carbonyl groups (C=O) of the anthraquinone core to hydroxyl groups (-OH). researchgate.net This two-electron reduction disrupts the extensive conjugation of the chromophore, leading to the loss of color. researchgate.net The resulting water-soluble leuco dye has an affinity for fibers like cellulose. frontiersin.org Once adsorbed onto the fiber, the leuco form can be re-oxidized, often by exposure to air, which regenerates the original insoluble dye, trapping it within the fiber matrix. frontiersin.org This process is what imparts excellent wash and light fastness to vat dyes. frontiersin.org The general reaction for the reduction of an anthraquinone dye to its leuco form is a fundamental principle in vat dyeing technology. utupub.fi

Table 2: Common Reducing Agents for this compound

Reducing Agent Chemical Formula
Sodium Dithionite Na₂S₂O₄
Zinc Dust Zn

This table is interactive. Click on the headers to sort.

Nucleophilic Substitution Reactions and Derivative Formation

The anthraquinone skeleton of this compound, particularly with its existing substituents, is amenable to nucleophilic substitution reactions. colab.wsnih.gov These reactions provide a pathway for the synthesis of new dye derivatives with altered properties. Strong nucleophiles can replace existing functional groups on the dye molecule. colab.wsnih.gov

Anthraquinone derivatives can undergo direct nucleophilic aromatic substitution (SNAr). colab.ws The presence of electron-withdrawing groups, such as the carbonyl and sulfonate groups on the this compound molecule, activates the aromatic rings towards attack by nucleophiles. For instance, amino groups or other substituents could potentially be replaced by stronger nucleophiles under specific reaction conditions.

Table 3: Common Nucleophiles

Nucleophile Chemical Formula
Sodium Hydroxide NaOH
Ammonia NH₃

This table is interactive. Click on the headers to sort.

Compound Information

Table 4: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 11969493 nih.gov
1-Amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid 22628 nih.gov
2,4,6-Trimethylaniline 6913 fishersci.no
p-tert-Octylphenol 8814
Potassium Permanganate 516875 fishersci.ca
Hydrogen Peroxide 784 16streets.com
Sodium Dithionite 24489 fishersci.be
Zinc dust 23994 fishersci.ca
Sodium Hydroxide 14798 wikipedia.org
Ammonia 222

This table is interactive. Click on the headers to sort.

Advanced Analytical and Spectroscopic Characterization of C.i. Acid Violet 48

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool in the structural analysis of organic compounds like C.I. Acid Violet 48. Different spectroscopic methods provide complementary information about the molecule's framework and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR are employed to confirm its complex aromatic structure.

¹H NMR: The proton NMR spectrum of this compound, typically recorded in a deuterated solvent like D₂O or DMSO-d₆, reveals distinct signals corresponding to the aromatic protons on the anthraquinone (B42736) core and the substituted benzene (B151609) rings. The chemical shifts, splitting patterns (coupling), and integration of these signals provide detailed information about the proton environments and their connectivity within the molecule. For instance, the protons of the trimethyl-substituted benzene ring and the tert-octyl group would exhibit characteristic resonances.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the dye molecule. Although detailed spectral data for this compound is not readily available in public literature, analysis of similar anthraquinone dyes confirms the utility of ¹³C NMR in identifying the carbon atoms of the carbonyl groups, the aromatic rings, and the aliphatic side chains. helsinki.fichemicalbook.comncsu.edu

The purity and chemical structure of anthraquinone dyes are often confirmed by a combination of HPLC-DAD-MS and NMR (¹³C and ¹H) spectroscopy. helsinki.fi

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the various functional groups present in the this compound molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. slideshare.net

Key functional groups and their characteristic IR absorption bands expected in this compound include:

Sulfonic Acid Groups (-SO₃H): Strong stretching vibrations of the S=O bond are typically observed in the region of 1180-1030 cm⁻¹.

Amino Groups (-NH₂): The N-H stretching vibrations of primary amines usually appear as two peaks in the 3550-3330 cm⁻¹ region. researchgate.net

Carbonyl Groups (C=O): The anthraquinone structure contains ketone carbonyl groups, which show strong absorption bands in the range of 1740-1590 cm⁻¹. researchgate.net

Aromatic Rings (C=C): Stretching vibrations of the aromatic C=C bonds are found in the 1600-1450 cm⁻¹ region.

Ether Linkage (C-O-C): The C-O stretching vibrations are typically observed around 1238-1323 cm⁻¹. researchgate.net

FTIR analysis is a critical technique for confirming the presence of these functional groups and is often used in conjunction with other methods for complete structural verification. ojp.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the dye molecule and is used to determine its maximum absorption wavelength (λmax). alfa-chemistry.com The color of this compound is due to its ability to absorb light in the visible region of the electromagnetic spectrum.

Absorption Maxima (λmax): this compound exhibits characteristic absorption peaks in the visible range. In aqueous solutions, it shows two dominant absorption bands at approximately 551 nm and 591 nm. alfa-chemistry.com Another source reports a λmax of 592 nm in water. worlddyevariety.com The exact position of the λmax can be influenced by the solvent, pH, and aggregation state of the dye molecules.

Electronic Transitions: The absorption of light in the UV-Vis region corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* transitions). Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to model these electronic transitions and correlate them with the experimentally observed λmax. The anthraquinone chromophore is the primary contributor to the dye's color.

UV-Vis spectroscopy is also a fundamental technique for the quantitative analysis of the dye in solution and for monitoring its degradation. alfa-chemistry.commdpi.com

Chromatographic Methods for Separation, Identification, and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from complex mixtures, assessing its purity, and identifying any related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques used for the analysis of synthetic dyes.

Method Development: Reverse-phase HPLC (RP-HPLC) is a common method for analyzing this compound. sielc.com A typical method involves a C18 or a specialized column like Newcrom R1. sielc.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer, like water with phosphoric acid or formic acid. sielc.comsielc.com The use of sub-two-micron particle size columns in UPLC systems allows for higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional HPLC. fda.govwaters.com

Purity Assessment: HPLC with a Photo-Diode Array (PDA) detector allows for the simultaneous acquisition of chromatograms and UV-Vis spectra of the separated components. fda.gov This is crucial for assessing the purity of this compound by detecting and quantifying impurities, such as unsulfonated intermediates or isomers. Batch-to-batch consistency and purity thresholds, often exceeding 95%, are monitored using these methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the definitive techniques for identifying the structures of unknown compounds, such as the degradation products of this compound. researchgate.netmdpi.com

Degradation Studies: When this compound is exposed to environmental factors like UV light or oxidizing agents, it can break down into smaller molecules. LC-MS is used to separate these degradation products, and the mass spectrometer provides their molecular weights and fragmentation patterns. researchgate.net

Product Identification: By analyzing the mass-to-charge ratio (m/z) of the molecular ions and their fragment ions generated in the MS/MS mode, the structures of the degradation products can be elucidated. researchgate.netepa.gov This is essential for understanding the degradation pathways of the dye, which may involve processes like the cleavage of bonds within the anthraquinone structure or the loss of sulfonate groups. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further aiding in the confident identification of the elemental composition of the products. researchgate.net

Thin Layer Chromatography (TLC) for Analytical Fingerprinting

Thin Layer Chromatography (TLC) serves as a versatile and cost-effective method for the analytical fingerprinting of this compound. ojp.gov This technique provides valuable information regarding the number of components in a sample, their respective colors, and their relative concentrations. ojp.gov For complex mixtures like dyes, TLC is an excellent tool for rapid screening and chemotaxonomic purposes, allowing for the easy comparison of different samples and providing a solid basis for further analysis. nih.govencyclopedia.pub

The process of TLC fingerprinting involves the separation of components on a pre-coated plate, typically silica (B1680970) gel, using a selected solvent system. nih.govencyclopedia.pub The choice of the mobile phase is critical for achieving optimal separation. For instance, different solvent systems with varying polarities can be employed to target different groups of secondary metabolites. nih.govencyclopedia.pub After development, the chromatograms are visualized, often under UV light, and can be documented photographically. nih.govencyclopedia.pub

In the context of dye analysis, TLC can be used to create a "fingerprint" of a sample, which is a unique pattern of separated components. This fingerprint can then be compared to a reference standard to confirm the identity and purity of the dye. irb.hr For a more objective comparison, the TLC fingerprints can be analyzed using chemometrics, which can help to discriminate between samples from different origins or batches. semanticscholar.org This approach has been successfully used to differentiate between various plant extracts based on their chemical profiles. semanticscholar.org

A typical TLC analysis for a dye like this compound might involve the following steps:

Sample and Standard Preparation: Solutions of the dye sample and a certified reference standard are prepared in a suitable solvent.

Spotting: A small, known amount of the sample and standard solutions are applied to the TLC plate.

Development: The plate is placed in a developing chamber containing the chosen mobile phase. The solvent moves up the plate by capillary action, separating the components of the dye.

Visualization: After the solvent front has reached a certain height, the plate is removed and dried. The separated spots are then visualized. For colored compounds like Acid Violet 48, visualization is straightforward. The retardation factor (Rf) values, color, and shape of the spots are recorded. ojp.gov

Interpretation: The fingerprint of the sample is compared with that of the standard. The presence of additional spots in the sample lane may indicate the presence of impurities.

This analytical fingerprinting is a crucial step in quality control, ensuring the consistency and purity of the dye.

Quantitative Analytical Methodologies in Complex Matrices

Spectrophotometry, particularly UV-Vis spectrophotometry, is a fundamental technique for the quantitative analysis of colored compounds like this compound. fda.gov The method is based on the principle that the amount of light absorbed by a colored solution is directly proportional to the concentration of the absorbing species.

A standard protocol for the spectrophotometric quantification of this compound involves several key steps:

Preparation of Standard Solutions: A series of standard solutions of the dye with known concentrations are prepared. fda.gov For instance, a stock solution can be prepared by accurately weighing the dye and dissolving it in a suitable solvent, such as water or methanol. fda.gov From this stock solution, a range of dilutions is made.

Measurement of Absorbance: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). For this compound, the detection is often performed between 520–540 nm.

Construction of a Calibration Curve: A calibration curve is generated by plotting the absorbance values against the corresponding concentrations of the standard solutions. researchgate.net This relationship should be linear over the tested concentration range. researchgate.net

Analysis of the Unknown Sample: The absorbance of the sample solution with an unknown concentration is measured under the same conditions.

Quantification: The concentration of the dye in the unknown sample is determined by interpolating its absorbance value on the calibration curve. researchgate.net

It is important to note that while spectrophotometry is a powerful tool, it can be semi-quantitative for certain batches if not properly validated. europa.eu For complex mixtures, overlapping spectra of different components can interfere with accurate quantification. researchgate.net In such cases, more advanced techniques like derivative spectroscopy or multivariate calibration methods such as partial least squares (PLS) may be employed to resolve the spectral overlap and improve the accuracy of the quantification. researchgate.net The use of a diode array detector (DAD) allows for the acquisition of the entire spectrum, which can be useful for identifying the presence of impurities. welch-us.com

High-Performance Liquid Chromatography (HPLC) is a highly accurate and precise method for the quantification of this compound, especially in complex matrices. sielc.com To ensure the reliability of the results, the HPLC method must be thoroughly validated. scielo.br Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scielo.br

A typical validation of an HPLC method for the quantification of this compound would include the assessment of the following parameters:

Specificity/Selectivity: This parameter ensures that the analytical signal is solely due to the analyte of interest and not from any other components in the sample matrix, such as impurities or degradation products. scielo.br This is often demonstrated by analyzing a blank matrix, a sample spiked with the analyte, and samples subjected to stress conditions (e.g., acid, base, oxidation, light) to generate potential degradation products. scielo.br The method should be able to separate the analyte peak from all other peaks. scielo.br

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net This is typically evaluated by analyzing a series of at least five different concentrations of the analyte. scielo.br A linear regression analysis is performed, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. An r² value close to 1 indicates good linearity. researchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the pure analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. scielo.br

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.br

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.br For an HPLC method, this may include variations in the mobile phase composition, pH, flow rate, and column temperature. welch-us.com

A validated reverse-phase HPLC (RP-HPLC) method for this compound typically uses a C18 column. The mobile phase often consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer, with the pH adjusted to an acidic range. Detection is commonly performed using a UV-Vis or a Diode Array Detector (DAD) at the λmax of the dye, which is around 540 nm.

The table below summarizes typical parameters for an HPLC method for this compound:

ParameterTypical Value/Condition
Column C18
Mobile Phase Acetonitrile and water (with acid)
Detection UV-Vis at 540 nm
Purity Threshold >95%

Environmental Fate and Engineered Degradation Pathways of C.i. Acid Violet 48

Environmental Distribution and Persistence Investigations

The environmental journey of C.I. Acid Violet 48 begins with its release and subsequent partitioning into different environmental compartments. Its inherent stability, a desirable trait for dyeing, contributes to its persistence in ecosystems.

The primary release of this compound into the environment is expected through industrial wastewater discharges, particularly from textile dyeing processes. canada.caua.pt As an acid dye, it is water-soluble, with a reported solubility of 80 g/L at 90°C. guidechem.com This high solubility facilitates its dispersal in aqueous systems. ua.pt Upon entering aquatic environments, the dye molecules can interact with various components. The partitioning of dyes in aqueous two-phase systems (ATPS) is influenced by factors such as the chemical structure of the dye, the nature of salts present, and the pH of the medium. ua.ptscielo.br While specific partitioning coefficients for this compound are not extensively detailed, the behavior of similar water-soluble acid dyes suggests that they can be extracted from aqueous media, indicating a potential for partitioning between different liquid phases. nih.gov The amine groups present in materials like chitosan (B1678972) have been shown to serve as binding sites for acid dye sulfonate ions, suggesting a potential for adsorption onto organic matter in aqueous systems. alfa-chemistry.com

Acid dyes are designed to be stable against light, water, and chemical agents, which contributes to their environmental persistence. nih.gov The complex aromatic structure of dyes like this compound makes them resistant to conventional biological degradation processes. ua.ptresearchgate.net This resistance can lead to their accumulation in water bodies, where their presence can reduce light penetration, affecting photosynthetic activity. researchgate.netmlsu.ac.in When dye-containing effluents are used for irrigation or are discharged into water bodies that interact with land, they can alter the physical and chemical properties of the soil. researchgate.netmlsu.ac.in The persistence of such synthetic dyes is a concern as they can be toxic to microorganisms and potentially carcinogenic. researchgate.net Although a 2009 Canadian government assessment concluded that Acid Violet 48 was not harmful to the environment due to low accumulation and toxicity to organisms, its persistence remains a subject of environmental interest. canada.ca The very stability that makes these dyes effective for industrial use poses a challenge for their removal and degradation in the environment. wikipedia.org

Advanced Oxidation Processes (AOPs) for Compound Degradation

To address the challenge of persistent organic pollutants like this compound, researchers have focused on Advanced Oxidation Processes (AOPs). These methods rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to break down complex organic molecules into simpler, less harmful substances. nih.govatlantis-press.com

Photocatalysis is an AOP that utilizes a semiconductor catalyst, such as Titanium dioxide (TiO₂), Zinc oxide (ZnO), or Tin dioxide (SnO₂), and a light source (typically UV) to generate hydroxyl radicals. nih.gov When the semiconductor is irradiated with light of sufficient energy, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species, including •OH radicals, which then attack and degrade the dye molecules. nih.gov

Studies on dyes similar to Acid Violet 48 have demonstrated the effectiveness of these systems. For instance, the photocatalytic degradation of various dyes has been successfully achieved using TiO₂ and ZnO nanomaterials. aimspress.comresearchgate.net The efficiency of these processes can be influenced by operational parameters such as catalyst dosage, pH, and initial dye concentration. nih.gov For example, in the degradation of Disperse Violet 26, both TiO₂ and ZnO were shown to be effective photocatalysts. researchgate.net Similarly, SnO₂/ZnO nanocomposites have shown enhanced photocatalytic activity for the degradation of crystal violet, achieving 90% efficiency compared to 47% for SnO₂ and 65% for ZnO alone. semanticscholar.orgresearchgate.net While specific degradation efficiency data for this compound using these exact systems is limited, the general mechanism and effectiveness of photocatalysis on structurally related dyes are well-documented.

Catalyst SystemTarget DyeKey Findings/Efficiency
TiO₂Disperse Violet 26Effective photocatalyst for degradation. researchgate.net
ZnODisperse Violet 26, Crystal VioletEffective photocatalyst researchgate.net; ~82% degradation for Crystal Violet. aimspress.com
SnO₂/ZnO NanocompositeCrystal VioletEnhanced efficiency (90%) due to better charge separation. semanticscholar.orgresearchgate.net
Fe-doped TiO₂Crystal VioletActive under visible light, with efficiency linked to reduced band-gap and dye sensitization. mdpi.com

Electrochemical oxidation is another AOP that can be used for the degradation of persistent organic pollutants. mdpi.com This method involves the generation of oxidants at an anode surface (direct oxidation) or in the bulk solution (indirect oxidation). mdpi.comelectrochemsci.org The process can effectively decolorize and mineralize dye solutions. mdpi.com The choice of anode material is critical, with materials like titanium coated with metal oxides (e.g., TiO₂/RuO₂) being effective. electrochemsci.orgresearchgate.net

Photoelectrochemical oxidation combines electrochemical methods with photocatalysis. researchgate.net In this process, the application of an electrical potential to a photoactive anode (like TiO₂) under illumination enhances the generation of hydroxyl radicals, thereby increasing the degradation efficiency. researchgate.net Studies on C.I. Acid Violet 1 demonstrated that a combined electrochemical and photochemical process significantly increased the dye's conversion. researchgate.net Similarly, research on C.I. Acid Orange 52 showed that photoelectrochemical oxidation was more effective than either electrochemical oxidation or photolysis alone. electrochemsci.org These findings suggest that such combined processes would likely be effective for the degradation of this compound as well.

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals. researchgate.netnih.gov This method is known for its high efficiency in degrading a wide range of organic pollutants, including dyes. mdpi.com The reaction can be enhanced by the application of UV light, a process known as photo-Fenton. researchgate.netrsc.org UV light facilitates the photoreduction of Fe³⁺ back to Fe²⁺, regenerating the catalyst and producing additional hydroxyl radicals, thus accelerating the degradation rate. scispace.comtsijournals.com

The effectiveness of Fenton and photo-Fenton processes has been demonstrated for various dyes. For instance, the photo-Fenton process achieved complete decolorization of a model azo dye mixture in 70 minutes and complete mineralization in 180 minutes. rsc.org For the degradation of crystal violet, the photo-Fenton process was found to be more effective than the Fenton process alone. researchgate.net The efficiency of these systems is dependent on parameters like the concentrations of Fe²⁺ and H₂O₂, and the pH of the solution. tsijournals.com The electro-Fenton process, where H₂O₂ and Fe²⁺ are generated electrochemically, has also proven effective in mineralizing dyes like Acid Violet 7. scispace.com

ProcessTarget DyeKey Findings/Efficiency
Fenton (Fe²⁺/H₂O₂)Crystal VioletEffective degradation, though less so than photo-Fenton. researchgate.netnih.gov
Photo-Fenton (Fe²⁺/H₂O₂/UV)Azo Dye Mixture, Acid Violet 90, Crystal VioletEnhanced degradation rates compared to Fenton researchgate.netrsc.org; achieved 29% mineralization of Acid Violet 90 in 180 seconds. tsijournals.com
Electro-FentonAcid Violet 7Achieved almost complete decolorization (98%) after 60 minutes. scispace.com

Peroxide-Based Oxidation Strategies (e.g., H2O2, Peracetic Acid)

Advanced Oxidation Processes (AOPs) are crucial for the degradation of recalcitrant organic pollutants like this compound. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize complex organic molecules.

Hydrogen peroxide (H₂O₂) is a common oxidizing agent used in AOPs. While specific kinetic studies on the degradation of this compound by H₂O₂ are not extensively detailed in the available literature, it is established that the dye can be oxidized by common oxidizing agents, including hydrogen peroxide. For other dyes, such as C.I. Acid Violet 1, the H₂O₂/Fe²⁺ (Fenton) system has demonstrated high efficiency, achieving over 99% decolorization. This suggests that similar Fenton or Fenton-like processes could be effective for the degradation of this compound by breaking down its complex anthraquinone (B42736) structure.

Peracetic acid (PAA) is another potent oxidizing agent that can be used in AOPs, often in combination with UV radiation or transition metals. When combined with UV light, PAA can generate hydroxyl radicals as well as organic radicals (CH₃C(═O)O• and/or CH₃C(═O)O₂•), which contribute to the degradation of organic contaminants. Although direct studies on the application of PAA for the oxidation of this compound are scarce, its proven effectiveness against other complex organic molecules suggests its potential as a viable treatment option. The efficiency of PAA-based AOPs is often pH-dependent and can be enhanced by the presence of catalysts like Fe²⁺ ions.

Ionizing Radiation Applications in Dye Decolorization

The application of ionizing radiation, such as gamma rays or electron beams, is an emerging AOP for the treatment of dye-containing wastewater. This technology utilizes high-energy radiation to induce the radiolysis of water, generating a potent mixture of reactive species, including hydrated electrons (e⁻aq), hydrogen atoms (•H), and hydroxyl radicals (•OH). These species can effectively attack and degrade the chromophoric structures of dyes, leading to decolorization and mineralization.

Research involving this compound has noted its use in studies where polyacrylonitrile (B21495) (PAN) fibers were treated with electron-beam irradiation to improve their properties, subsequently being dyed with this compound. nih.govmdpi.com However, specific studies focusing on the decolorization efficiency and degradation kinetics of this compound in aqueous solutions using ionizing radiation are not prominently available in the reviewed literature. Based on the successful application of this technology for other acid and anthraquinone dyes, it is hypothesized that ionizing radiation could be an effective method for the degradation of this compound, though dedicated research is needed to establish optimal dosage and kinetic parameters.

Adsorption Phenomena and Material-Based Removal Strategies

Adsorption is a widely used, effective, and economical method for removing dyes from wastewater. This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Adsorption Mechanisms and Kinetic Modeling (Pseudo-First/Second-Order Models)

Understanding the kinetics of adsorption is essential for evaluating the efficiency and mechanism of the removal process. The adsorption of this compound has been investigated using various kinetic models, primarily the pseudo-first-order and pseudo-second-order models.

In a study using a novel adsorbent prepared from sludge and straw, the removal of this compound was found to be best described by the pseudo-second-order kinetic model . This indicates that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. The pseudo-second-order model's predominance suggests a strong, specific interaction between the dye and the adsorbent's active sites.

Kinetic ModelDescriptionApplicability to this compound
Pseudo-First-OrderAssumes the rate of adsorption is proportional to the number of unoccupied sites. Often associated with physisorption.Generally provides a less accurate fit for this compound adsorption compared to the pseudo-second-order model.
Pseudo-Second-OrderAssumes the rate-limiting step is chemisorption and is proportional to the square of the number of unoccupied sites.Predominantly describes the adsorption mechanism for this compound on adsorbents like sludge-straw composites, indicating chemisorption is key. researchgate.net

Isotherm Studies for Adsorption Equilibrium (Langmuir, Freundlich Models)

Adsorption isotherms are critical for describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the material's surface at a constant temperature. The Langmuir and Freundlich models are commonly used to analyze this equilibrium.

For this compound, studies have shown that the Langmuir isotherm model provides a good fit for the experimental data. The Langmuir model assumes a monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. The applicability of this model suggests that the surface of the adsorbent becomes saturated once a complete monolayer of dye molecules is formed.

A study on a sludge-straw adsorbent determined a maximum monolayer adsorption capacity (q_max) of 833.33 mg/g at 308 K, highlighting the material's high efficiency for this compound removal. researchgate.net The Freundlich model, which describes multilayer adsorption on a heterogeneous surface, has also been applied, but the Langmuir model often provides a better correlation.

Isotherm ModelDescriptionFindings for this compound
LangmuirDescribes monolayer adsorption on a homogeneous surface.Provides a good fit for equilibrium data. A maximum adsorption capacity of 833.33 mg/g was reported for a sludge-straw adsorbent at 308 K. researchgate.net
FreundlichDescribes multilayer adsorption on a heterogeneous surface.Also used to model equilibrium, but often shows a lower correlation coefficient compared to the Langmuir model for this compound.

Development and Characterization of Novel Adsorbent Materials (e.g., Anion Exchange Resins, Polyurethane/Chitosan Composites)

The development of cost-effective and highly efficient adsorbents is a key area of research for dye removal.

Anion Exchange Resins: These resins are effective for removing anionic dyes due to electrostatic interactions. However, the complex anthraquinone structure of this compound may hinder its adsorption compared to linear azo dyes, which show strong interactions with anion exchange resins.

Polyurethane/Chitosan Composites: A series of polyurethane (PU)/chitosan composite foams have been specifically prepared for the adsorption of this compound. In these composites, the amine groups (-NH₂) present in the chitosan polymer serve as the primary binding sites for the sulfonate ions (-SO₃⁻) of the acid dye. Research has shown that the adsorption capacity of these foams for this compound increases directly with the chitosan content in the composite. This is due to the increased number of available active sites for electrostatic interaction and chemisorption.

Sludge-Straw Adsorbent: An innovative adsorbent prepared by the chemical pyrolysis of sludge and straw has demonstrated exceptional performance. Characterization using techniques such as SEM (Scanning Electron Microscopy) and FTIR (Fourier-Transform Infrared Spectroscopy) has revealed a porous structure with various functional groups capable of binding the dye molecules. This material has shown a very high adsorption capacity for this compound. researchgate.net

Desorption Studies and Regenerative Capacity of Adsorbents

For an adsorption process to be economically viable and sustainable, the regeneration and reuse of the adsorbent are crucial. Desorption studies aim to release the adsorbed dye from the material, thereby restoring its adsorptive capacity for subsequent cycles. This is typically achieved by washing the dye-laden adsorbent with an eluting agent (eluent), which can be an acidic, basic, or organic solvent solution.

While specific desorption studies for adsorbents loaded with this compound are not widely reported in the literature, general principles can be applied. For other dyes, eluents like acetic acid, sodium hydroxide, and hydrochloric acid have been used effectively to recover the dye and regenerate the adsorbent. The choice of eluent depends on the nature of the adsorbent-adsorbate interaction. For this compound, where chemisorption and strong electrostatic interactions are significant, a change in pH using acidic or basic solutions would likely be effective in disrupting the bonds and releasing the dye. Further research is needed to determine the most efficient eluents and the long-term stability of various adsorbents over multiple adsorption-desorption cycles.

Dyeing Mechanisms and Interactions of C.i. Acid Violet 48 with Substrates

Fundamental Principles of Dye-Fiber Interaction

The affinity of C.I. Acid Violet 48 for protein and polyamide fibers is primarily governed by the formation of ionic and hydrogen bonds between the dye molecule and the fiber. evitachem.comhztya.com

This compound possesses sulfonic acid groups (-SO₃H) which, in an aqueous solution, ionize to form anionic sulfonate groups (-SO₃⁻). evitachem.comcanada.ca Protein fibers like wool and silk, and synthetic fibers like nylon, contain amino groups (-NH₂). In an acidic dye bath, these amino groups are protonated to form cationic ammonium (B1175870) groups (-NH₃⁺). The electrostatic attraction between the anionic dye molecules and the cationic sites on the fiber constitutes the primary mechanism of dye-fiber interaction, known as ionic bonding or salt linkage. hztya.comcanada.cahztya.com

Kinetic and Thermodynamic Studies of Dyeing Processes

The efficiency and outcome of the dyeing process are dictated by both kinetics (the rate of dyeing) and thermodynamics (the equilibrium state of the dye distribution between the fiber and the dye bath). ijche.com

The dyeing of protein fibers like wool and silk with acid dyes is a time- and temperature-dependent process. ijche.com Initially, dye molecules are adsorbed onto the fiber surface, after which they diffuse into the amorphous regions of the fiber structure. ijche.com The rate of dye uptake is influenced by the concentration of the dye, the temperature, and the pH of the dye bath. ijche.comresearchgate.net

Studies on the dyeing of wool with acid dyes show that the process generally follows pseudo-second-order kinetics, indicating that the rate-limiting step may be the chemisorption process involving the formation of ionic bonds. researchgate.netacs.org The equilibrium of dyeing is often described by the Langmuir or Freundlich isotherm models. The Langmuir model assumes a monolayer of dye molecules on the fiber surface with a finite number of identical dyeing sites, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. researchgate.netresearchgate.netscirp.org Research on dyeing silk with acid dyes has shown that the adsorption can follow the Langmuir model, suggesting a chemical adsorption mechanism. researchgate.net

A study on the dyeing of wool with C.I. Acid Red 1 indicated that the dyeing rate constant increased with temperature. ijche.com Thermodynamic analysis revealed that the dyeing process was spontaneous and endothermic, suggesting that higher temperatures favor the dyeing process. ijche.com The relative uptake of this compound by wool has been observed to increase in the presence of certain amino acids. researchgate.net

Similar to protein fibers, the dyeing of nylon and other polyamide fibers with this compound relies on the ionic interaction between the dye's sulfonate groups and the protonated amine end groups of the polymer chains. canada.cahztya.com The dyeing process is typically carried out under acidic conditions to ensure sufficient protonation of the fiber's amino groups. google.com

Research on the dyeing of nylon 6,6 with acid dyes, including this compound, has shown that under certain conditions, such as the DuPont "Infinity" dyeing process where the dye is metered into the bath at a constant high temperature, a higher color yield can be achieved compared to conventional dyeing methods. acs.org This process results in a "ring-dyeing" effect, where the dye is concentrated on the surface of the filaments, yet still exhibits good fastness properties. acs.org

The following table summarizes the dyeing characteristics of this compound on different fibers:

FiberPrimary Bonding MechanismTypical Dyeing pHKey Process Considerations
Wool Ionic, Hydrogen Bonding, Van der WaalsAcidic (e.g., pH 3.5-4) ijche.comTemperature control is crucial for level dyeing and good penetration. hztya.com
Silk Ionic, Hydrogen BondingAcidicDye uptake can be enhanced at lower temperatures with UV radiation. researchgate.net
Nylon/Polyamide IonicAcidic (e.g., pH 4.0-5.5) acs.orgControlled dye addition at elevated temperatures can increase color yield. google.comacs.org

The key parameters of the dyeing process—pH, temperature, and ionic strength—have a significant impact on the uptake and final quality of the dyeing with this compound.

pH : The pH of the dye bath is a critical factor. Lowering the pH increases the number of protonated amino groups (-NH₃⁺) on the fiber, which in turn enhances the electrostatic attraction with the anionic dye molecules, leading to higher dye uptake. researchgate.net However, a pH that is too low can cause rapid, unlevel dyeing and potential damage to protein fibers. For this compound, dyeing is typically performed under acidic conditions. hztya.com The color of the dye itself can also vary with pH, appearing red in acidic conditions and dark purple in neutral conditions. hztya.com

Temperature : Temperature affects the rate of dye diffusion into the fiber. ijche.com Increasing the temperature generally increases the kinetic energy of the dye molecules and swells the fiber structure, facilitating faster dye penetration and higher dye uptake. researchgate.netresearchgate.net For wool, dyeing is often carried out at or near the boil (around 90-100°C) to ensure good diffusion and leveling. hztya.comijche.com However, excessively high temperatures can degrade the dye or the fiber.

Ionic Strength : The addition of an electrolyte, such as sodium sulfate (B86663) (Na₂SO₄), can influence the dyeing process. The salt can help to level the dyeing by competing with the dye for sites on the fiber, thus slowing down the initial rapid uptake of the dye. It can also reduce the electrostatic repulsion between dye anions in solution, promoting aggregation and potentially affecting the dyeing rate and equilibrium. researchgate.net The effect of ionic strength can be complex, as it can screen both attractive and repulsive electrostatic interactions. researchgate.netresearchgate.net

Assessment of Dye Stability and Performance on Substrates

The performance of a dyeing is evaluated by its fastness properties, which describe the resistance of the color to various external agents. This compound is known to have good wet fastness properties, meaning it resists fading or bleeding when washed. hztya.comhztya.com Its lightfastness, or resistance to fading upon exposure to light, is generally considered moderate. ontosight.ai

The stability of the dye on the substrate is a direct result of the strength of the dye-fiber interactions. The strong ionic bonds formed between this compound and protein or polyamide fibers contribute significantly to its good wash fastness. hztya.com Post-treatment with fixing agents can further improve these properties by forming larger, less soluble complexes within the fiber structure. hztya.com

Lightfastness Properties and Degradation on Fabric

The ability of a dyed textile to resist fading upon exposure to light is a critical performance characteristic. This compound, an anthraquinone-based dye, generally exhibits good resistance to photodegradation.

Research findings indicate a consistent lightfastness rating for this compound. According to technical data, it achieves a rating of 6 on the ISO 105-B02 blue scale, which measures the lightfastness of textiles. This rating signifies a high level of resistance to fading when exposed to a standardized artificial light source that mimics natural sunlight. Some sources describe its lightfastness as moderate, which is consistent with this numerical rating, placing it in a category suitable for a wide range of textile applications. ontosight.ai

The degradation of this compound on fabric is a complex process influenced by its chemical structure. As an anthraquinone (B42736) dye, its degradation pathway upon light exposure can involve photo-oxygenation. researchgate.net This process may be initiated when the dye molecule absorbs light energy, promoting it to an excited triplet state. This excited molecule can then react with oxygen to produce highly reactive singlet oxygen, which in turn attacks the dye's chromophore, leading to a loss of color. researchgate.net The specific degradation byproducts on the fabric surface are not extensively detailed in readily available literature, but the process fundamentally alters the dye's chemical structure, causing the perceived fading.

The substrate itself can influence the photodegradation mechanism. For instance, studies on other anthraquinone dyes have shown that their presence can sometimes stabilize a polymer substrate against degradation by deactivating the polymer's excited state. researchgate.net Conversely, the chemical environment on the fabric, such as the presence of acidic or alkaline residues from perspiration, can also affect the photostability of dyes. uva.nl

PropertyTest StandardRating/Result
LightfastnessISO 105-B026

Wash Fastness and Color Retention Studies

Wash fastness refers to a dye's ability to resist removal or bleeding during washing, while color retention is the fabric's ability to maintain its original color after repeated laundering cycles. This compound demonstrates strong performance in this area, particularly on protein and polyamide fibers like wool and nylon. hztya.comhztya.com

The dye's good wash fastness is attributed to the nature of its interaction with the fiber. As an acid dye, it forms strong ionic bonds, along with van der Waals forces and hydrogen bonds, with the amino groups present in wool and nylon fibers. hztya.com These robust interactions ensure the dye is well-fixed within the fiber matrix, making it resistant to desorption during washing. hztya.com

Studies and technical specifications provide specific ratings for the wash fastness of this compound. When tested according to the ISO 105-C06 standard, which assesses color change and staining on adjacent fabrics during washing, it achieves a rating of 4-5. This indicates minimal color change in the dyed fabric and negligible staining on multifibre strips washed alongside it. Research focusing on wool dyeing specifically highlights the dye's "high wet fastness," confirming its excellent color retention during washing. hztya.com

PropertyTest StandardSubstrateRating/Result
Wash Fastness (Color Change)ISO 105-C06Wool/Nylon4-5
Wash Fastness (Staining)ISO 105-C06Wool/Nylon4-5

Computational and Theoretical Studies on C.i. Acid Violet 48

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of dye molecules. While specific DFT studies on C.I. Acid Violet 48 are not extensively available in the public domain, the principles can be understood from studies on similar anthraquinone (B42736) and acid dyes. whiterose.ac.uknih.gov

Time-dependent DFT (TD-DFT) is a common method used to simulate the electronic absorption spectra of dyes, which can help in understanding their color properties. acs.orgacs.org These calculations can predict the maximum absorption wavelength (λmax) by modeling the electronic transitions between molecular orbitals. For instance, the vibrant color of dyes is a result of the molecule absorbing light in the visible region, which promotes electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's excitability and, consequently, its color. nih.govkuleuven.bejmcs.org.mx A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths.

The reactivity of a molecule can also be inferred from its electronic properties. The molecular electrostatic potential (MEP) map, for example, illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the dye will interact with other molecules. For this compound, the sulfonate groups would be expected to be regions of high electron density, making them susceptible to interaction with positively charged sites on a substrate.

Furthermore, quantum chemical parameters can provide insights into the degradation susceptibility of the dye. By modeling the electronic transitions induced by UV light, it is possible to predict which parts of the molecule are most likely to be involved in photochemical reactions.

Table 1: Predicted Electronic Properties of a Representative Anthraquinone Dye (Analogous to this compound)

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVRelated to the electron-donating ability of the molecule.
LUMO Energy-2.0 eVRelated to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.5 eVDetermines the absorption wavelength and color of the dye.
Dipole Moment8.5 DIndicates the overall polarity of the molecule.

Molecular Modeling of Dye-Substrate Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are employed to study the non-covalent interactions between a dye molecule and a substrate. These interactions are fundamental to the dyeing process and the fastness properties of the dye.

In the context of textiles, this compound is used to dye protein fibers like wool and silk, as well as synthetic polyamides. The primary interactions responsible for the binding of acid dyes to these fibers are ionic bonds and hydrogen bonds. The negatively charged sulfonate groups (–SO₃⁻) on the this compound molecule form strong ionic bonds with the positively charged amino groups (–NH₃⁺) present on the protein or polyamide chains under acidic conditions. evitachem.com

Molecular docking studies can predict the preferred binding orientation and affinity of the dye to a specific site on a substrate, such as the amorphous regions of a fiber. For example, a computational approach could involve docking the this compound molecule onto a model of a wool keratin (B1170402) protein to identify the key amino acid residues involved in the binding.

Molecular dynamics simulations can provide a more dynamic picture of the dye-substrate system, showing how the dye molecule behaves on the surface of the fiber over time. These simulations can reveal information about the conformational changes of both the dye and the substrate upon binding, as well as the stability of the dye-fiber complex in the presence of water and other agents. core.ac.ukwhiterose.ac.ukrsc.org Such studies on similar anthraquinone dyes have shown that the alignment of the dye molecule on the substrate can significantly influence the resulting color and dichroic properties. nih.gov

Table 2: Key Interactions in Dye-Substrate Binding

Interaction TypeDescriptionRelevance to this compound
Ionic BondingElectrostatic attraction between oppositely charged ions.The sulfonate groups of the dye interact with protonated amino groups in protein or polyamide fibers. evitachem.com
Hydrogen BondingAttraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.The amino and carbonyl groups on the anthraquinone core can act as hydrogen bond donors and acceptors.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall binding affinity and stability of the dye on the fiber.

Modeling of Degradation Pathways and By-product Formation

Understanding the degradation of dyes is crucial for assessing their environmental impact and developing effective wastewater treatment methods. This compound, with its stable anthraquinone core, is known to be resistant to biological degradation. Therefore, more aggressive methods like advanced oxidation processes (AOPs) are often required for its removal from effluents. mdpi.com

Computational modeling can be used to predict the potential degradation pathways of this compound under various conditions, such as exposure to UV light or strong oxidizing agents like hydroxyl radicals (•OH). These models can identify the most labile bonds in the molecule and predict the series of reactions that lead to its breakdown.

For anthraquinone dyes, degradation often initiates with an attack on the aromatic rings or the substituent groups by reactive species. This can lead to the cleavage of the molecule and the formation of smaller, often colorless, by-products. It has been suggested that the degradation of similar dyes can result in the formation of aromatic amines, which can be of environmental concern. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to experimentally identify these degradation products, and computational models can help in elucidating the mechanisms of their formation. nih.gov

While specific modeled degradation pathways for this compound are not widely documented, studies on the photodegradation of other anthraquinone derivatives suggest that mechanisms can include photo-induced tautomerization, domain-assisted degradation, or reversible photocycloaddition. rsc.orgaip.org The exact pathway is highly dependent on the specific molecular structure and the environmental conditions.

Table 3: Potential Degradation By-products of Anthraquinone Dyes

By-product CategoryPotential Formation Mechanism
Hydroxylated AnthraquinonesAttack by hydroxyl radicals on the aromatic core.
Phthalic AcidsOxidative cleavage of the anthraquinone ring system.
Aromatic AminesCleavage of the bond connecting the amine substituent to the anthraquinone core.
Carbon Dioxide and WaterComplete mineralization of the dye molecule under strong oxidative conditions.

Note: This table lists general categories of by-products expected from the degradation of anthraquinone dyes. The specific by-products from this compound would need to be confirmed through experimental analysis.

Future Research Trajectories and Emerging Applications of C.i. Acid Violet 48

Green Chemistry Approaches in Synthesis and Application

The traditional synthesis of C.I. Acid Violet 48 involves multi-step chemical reactions, including condensation and sulfonation. hztya.comchemicalbook.comechemi.com Future research is increasingly focused on aligning these processes with the principles of green chemistry to minimize environmental impact. A significant area of development is the use of energy-efficient technologies. For instance, microwave-assisted dyeing has been explored for other acid dyes, demonstrating a potential to significantly reduce energy consumption and dyeing time for protein fibers. hztya.comnih.govbohrium.com This approach could be a cost-effective and environmentally friendlier alternative to conventional heating methods for this compound. nih.govbohrium.com

Another key trajectory is enhancing the efficiency of the dyeing process to reduce effluent load. Research into dye complexes that include weak acid dyes like this compound has shown the potential to achieve dye exhaustion rates of over 99%. guidechem.com This high level of dye uptake by the fiber minimizes the amount of residual dye released into wastewater, directly improving the environmental performance of the dyeing process. guidechem.com Future work will likely focus on optimizing these formulations and exploring novel, non-toxic additives from natural products to further boost sustainability. guidechem.com

Innovations in Advanced Wastewater Treatment Technologies

The release of this compound into aquatic ecosystems is a significant environmental concern, prompting extensive research into effective removal and degradation technologies. fibre2fashion.comcanada.ca Innovations are moving beyond conventional treatment methods toward more robust and efficient solutions.

Adsorption: A prominent and effective method for dye removal involves adsorption onto various low-cost, high-efficiency materials. fibre2fashion.com Studies have demonstrated the utility of adsorbents like activated carbon, sludge-straw composites, and polyurethane/chitosan (B1678972) foams for sequestering acid violet dyes from aqueous solutions. fibre2fashion.comdeswater.comalfa-chemistry.com Research indicates that adsorption is often more effective at acidic pH levels. fibre2fashion.com The efficiency of different adsorbents varies, highlighting a key area for future investigation to develop materials with higher adsorption capacities and selectivity for anthraquinone (B42736) dyes. deswater.comresearchgate.net

Table 1: Comparison of Adsorbents for Acid Violet Dye Removal
Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Optimal Conditions/Key FindingsKinetic Model Fit
Sludge-straw Adsorbent833.33Process is spontaneous and endothermic. deswater.comPseudo-second order deswater.comresearchgate.net
Polyurethane/Chitosan Composite FoamData not specifiedAdsorption capacity increases with chitosan content. alfa-chemistry.comData not specified
Activated CarbonData not specifiedAdsorption is higher at lower concentrations and in acidic pH. fibre2fashion.comFits Langmuir and Freundlich isotherms. fibre2fashion.com
Modified Rice Husk90.02Xanthated rice husk showed higher efficiency than charred rice husk. nih.govPseudo-second order nih.gov

Advanced Oxidation Processes (AOPs): AOPs are considered highly promising for the complete degradation of complex dye molecules into less harmful substances like CO2 and water. nih.govresearchgate.net These processes rely on the generation of highly reactive hydroxyl radicals (•OH). nih.govatlantis-press.com Technologies such as UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), and photocatalysis using semiconductors like ZnO and TiO₂ have been shown to be effective for degrading various dyes. nih.govmdpi.com For example, a study on the related Acid Violet 49 dye found that a UV/H₂O₂/ZnO process achieved 96% degradation efficiency. nih.gov The anthraquinone structure of this compound may present different degradation kinetics compared to azo dyes, suggesting a need for tailored AOPs. Future research will likely focus on optimizing these processes, developing more efficient catalysts, and scaling these technologies for industrial wastewater treatment. atlantis-press.com

Development of Specialized Analytical Methods for Environmental Monitoring

Accurate detection and quantification of this compound in environmental samples are crucial for monitoring its presence and assessing the efficacy of treatment technologies. Current and emerging analytical methods are focused on providing high sensitivity, selectivity, and reliability.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a primary method for the separation and quantification of this compound. sielc.com These methods often use a C18 or a specialized Newcrom R1 column with a mobile phase of acetonitrile (B52724) and water, coupled with UV-Vis detection at the dye's maximum absorbance wavelength (around 592 nm). sielc.com For more detailed analysis, especially in identifying degradation byproducts, HPLC is often coupled with mass spectrometry (LC-MS/MS), which provides structural information on the separated compounds.

Spectroscopic Methods: UV-Visible (UV-Vis) spectroscopy is a fundamental technique used for the routine measurement of dye concentration in solutions. alfa-chemistry.com Fourier-Transform Infrared Spectroscopy (FTIR) is valuable for identifying the key functional groups within the dye molecule, such as sulfonic acid and anthraquinone structures, aiding in structural confirmation and in studying the interactions between the dye and adsorbent materials.

Emerging Methods: The development of novel sensor technologies represents a significant future research direction. Electrochemical sensors, for instance, have been developed for other dyes and offer the potential for rapid, in-situ detection without the need for extensive sample preparation. researchgate.net Research into creating selective sensors for this compound could revolutionize environmental monitoring by providing real-time data on water quality.

Table 2: Analytical Methods for this compound
TechniquePrimary ApplicationKey Details
RP-HPLCSeparation and QuantificationUses columns like Newcrom R1 or C18; UV-Vis detection at 520–540 nm or ~592 nm. sielc.com
LC-MS/MSDegradation Pathway AnalysisIdentifies breakdown products formed during wastewater treatment.
UV-Vis SpectroscopyQuantificationMeasures absorbance maxima (λmax) to determine concentration. alfa-chemistry.com
FTIRStructural CharacterizationIdentifies characteristic functional groups (e.g., S=O stretching).
Electrochemical SensorsEmerging Detection MethodPotential for rapid, real-time environmental monitoring. researchgate.net

Exploration of this compound in Functional Materials Research (non-biological)

Beyond its traditional role as a colorant for textiles, leather, and paper, the unique chemical properties of this compound open avenues for its use in the development of advanced functional materials. hztya.comtiankunchemical.com This area of research is still nascent but holds considerable potential.

One promising trajectory is the development of chemical sensors. This compound exhibits distinct color changes in response to varying pH levels; its aqueous solution is magenta, turns red under acidic conditions, and light purple under alkaline conditions. hztya.comhztya.com This pH-dependent chromism could be harnessed by incorporating the dye into polymer matrices or onto solid substrates to create simple, visual pH indicators or more complex optical sensing materials for environmental or industrial process monitoring.

The strong interaction between the dye's sulfonic acid groups and cationic sites in materials like wool and nylon could also be exploited. guidechem.comtiankunchemical.com This property could be leveraged in the design of composite materials, where the dye acts as a molecular cross-linking agent or as a functional dopant to modify the optical or electronic properties of a host material. Further research is needed to explore how this compound can be integrated into films, coatings, or fibers to create "smart" materials that respond to external stimuli.

Q & A

Q. How does this compound interact with acrylic fibers during dyeing?

  • Method : Pre-functionalize polyacrylonitrile (PAN) fibers with cationic groups (e.g., quaternary ammonium salts) to enhance dye uptake. Conduct kinetic studies at 80–90°C, measuring adsorption isotherms (Langmuir/Freundlich models) to assess binding efficiency .
  • Validation : Compare colorfastness (ISO 105-C06) and spectroscopic stability after repeated washing cycles. Use SEM to evaluate fiber surface morphology post-dyeing .

Q. What are the critical steps for validating the purity of this compound in experimental settings?

  • Protocol : Combine thin-layer chromatography (TLC) with HPLC-MS to detect trace impurities (<0.1%). Quantify sulfonated byproducts via ion-pair chromatography and cross-validate with <sup>1</sup>H NMR (D2O) to confirm absence of unreacted intermediates .

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Guidelines : Document all synthesis/dyeing conditions (pH, temperature, reagent ratios) in machine-readable formats. Use reference standards (e.g., Sigma-Aldrich) for calibration and adhere to IUPAC nomenclature for compound identification .

Advanced Research Questions

Q. How to resolve contradictions in reported spectral data for this compound?

  • Analysis : Investigate solvent effects (e.g., DMSO vs. water) on UV-Vis absorption bands. Use time-dependent density functional theory (TD-DFT) simulations to correlate experimental λmax with electronic transitions. Cross-reference with X-ray crystallography data if available .
  • Troubleshooting : Check for tautomeric forms or aggregation states in concentrated solutions, which may shift absorption peaks .

Q. What degradation pathways occur when this compound is exposed to UV light or oxidizing agents?

  • Experimental Design : Perform accelerated aging tests (Xe-arc lamp, 420 nm) and monitor degradation via HPLC-MS. Identify cleavage products (e.g., sulfonate loss or azo bond breakage) using high-resolution MS. Quantify reaction kinetics via pseudo-first-order models .

Q. How can computational modeling predict the binding affinity of this compound to biomolecules?

  • Approach : Employ molecular docking (AutoDock Vina) to simulate interactions with serum albumin or DNA. Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH) .

Q. What methodologies elucidate the structure-property relationships of this compound derivatives?

  • Strategy : Synthesize analogues with varied substituents (e.g., methyl, nitro groups) and correlate substituent electronic effects (Hammett σ values) with dye stability and chromaticity. Use multivariate regression to model structure-activity relationships .

Q. How to design a comparative study of this compound with other acid violet dyes (e.g., C.I. Acid Violet 17)?

  • Framework : Conduct parallel dyeing trials under identical conditions, measuring K/S (color strength) values and washfastness. Use ANOVA to statistically compare performance. Include toxicity assessments (e.g., Daphnia magna bioassays) for environmental impact analysis .

Q. What statistical methods are optimal for analyzing batch-to-batch variability in this compound synthesis?

  • Tools : Apply principal component analysis (PCA) to HPLC-MS datasets to identify critical process parameters. Use control charts (Shewhart rules) to monitor impurity levels and ensure compliance with ISO 9001 standards .

Methodological Notes

  • Data Integrity : Always include raw data tables (e.g., HPLC retention times, dye uptake percentages) in supplementary materials, formatted per ACS or IUPAC guidelines .
  • Ethical Compliance : For studies involving biological/environmental samples, follow protocols in Queen’s University ICF templates for ethical review and risk disclosure .
  • Critical Analysis : Address limitations (e.g., dye aggregation in aqueous media) and propose mitigation strategies in discussion sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.